molecular formula C15H22N2O3 B8067028 benzyl N-[1-(ethylamino)-3-methyl-1-oxobutan-2-yl]carbamate

benzyl N-[1-(ethylamino)-3-methyl-1-oxobutan-2-yl]carbamate

Cat. No.: B8067028
M. Wt: 278.35 g/mol
InChI Key: OTDSKJYLBAFHHU-UHFFFAOYSA-N
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Description

benzyl N-[1-(ethylamino)-3-methyl-1-oxobutan-2-yl]carbamate is a chemical compound with the molecular formula C15H22N2O3. It is known for its unique structure and properties, making it a subject of interest in various scientific fields. The compound is characterized by the presence of an ethyl group attached to the nitrogen atom and a valinamide moiety, which contributes to its distinct chemical behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[1-(ethylamino)-3-methyl-1-oxobutan-2-yl]carbamate typically involves the reaction of L-Valine with ethylamine under specific conditionsThe reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

benzyl N-[1-(ethylamino)-3-methyl-1-oxobutan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

benzyl N-[1-(ethylamino)-3-methyl-1-oxobutan-2-yl]carbamate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-[1-(ethylamino)-3-methyl-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzyl N-[1-(ethylamino)-3-methyl-1-oxobutan-2-yl]carbamate include:

  • N-Methyl L-Z-Valinamide
  • N-Propyl L-Z-Valinamide
  • N-Butyl L-Z-Valinamide

Uniqueness

This compound is unique due to its specific ethyl group attachment, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

benzyl N-[1-(ethylamino)-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-4-16-14(18)13(11(2)3)17-15(19)20-10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDSKJYLBAFHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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